molecular formula C6H9N3O2 B13891126 5,6-Dimethoxypyrazin-2-amine CAS No. 89465-07-6

5,6-Dimethoxypyrazin-2-amine

Cat. No.: B13891126
CAS No.: 89465-07-6
M. Wt: 155.15 g/mol
InChI Key: CHRVIIJGVHHMGZ-UHFFFAOYSA-N
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Description

5,6-Dimethoxypyrazin-2-amine is an organic compound with the molecular formula C6H9N3O2 It belongs to the class of pyrazine derivatives, which are known for their diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxypyrazin-2-amine typically involves the reaction of pyrazine derivatives with methoxy-containing reagents. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-diaminopyrazine with methanol in the presence of a catalyst can yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxypyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives.

Scientific Research Applications

5,6-Dimethoxypyrazin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxypyrazin-2-amine involves its interaction with various molecular targets. The methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

  • 5,6-Dimethoxypyridin-2-amine
  • 5,6-Dimethoxypyrimidin-2-amine
  • 5,6-Dimethoxyquinoxalin-2-amine

Comparison: Compared to these similar compounds, 5,6-Dimethoxypyrazin-2-amine exhibits unique properties due to the specific arrangement of its methoxy groups and the pyrazine ring structure

Properties

CAS No.

89465-07-6

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

5,6-dimethoxypyrazin-2-amine

InChI

InChI=1S/C6H9N3O2/c1-10-5-6(11-2)9-4(7)3-8-5/h3H,1-2H3,(H2,7,9)

InChI Key

CHRVIIJGVHHMGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1OC)N

Origin of Product

United States

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